molecular formula C18H19N3O4 B2892041 N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide CAS No. 1705666-89-2

N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2892041
CAS No.: 1705666-89-2
M. Wt: 341.367
InChI Key: QBJVLHGNYUHOMI-UHFFFAOYSA-N
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Description

N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that features a furan ring, an indole moiety, and an oxalamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and indole intermediates, followed by their coupling through an oxalamide linkage. Common reagents and conditions include:

    Furan-2-carbaldehyde: and as starting materials.

    Oxalyl chloride: to form the oxalamide linkage.

  • Catalysts such as triethylamine or pyridine .
  • Solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions.

    Reduction: The oxalamide group can be reduced to amines.

    Substitution: Functional groups on the furan or indole rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacological tool.

    Industry: Applications in materials science and as a precursor for functional materials.

Mechanism of Action

The mechanism of action of N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan and indole moieties may interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N1-(furan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(furan-2-ylmethyl)-N2-(1-methyl-1H-indol-3-yl)oxalamide
  • N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Uniqueness

N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is unique due to the presence of both furan and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21-11-14(13-6-2-3-7-15(13)21)16(22)10-20-18(24)17(23)19-9-12-5-4-8-25-12/h2-8,11,16,22H,9-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJVLHGNYUHOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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